2-Furancarboxamide, N-[5-[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl]-
Description
The compound 2-Furancarboxamide, N-[5-[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl]- features a 2-furancarboxamide core linked to a tetrahydrothiazolo[5,4-c]pyridine scaffold and a 3-(2-chlorophenyl)-5-methyl-4-isoxazole carbonyl group. However, its unique substituents distinguish it from analogs in terms of biological activity and selectivity .
Properties
IUPAC Name |
N-[5-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4S/c1-12-18(19(26-31-12)13-5-2-3-6-14(13)23)21(29)27-9-8-15-17(11-27)32-22(24-15)25-20(28)16-7-4-10-30-16/h2-7,10H,8-9,11H2,1H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYPHVZXUOJSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701103856 | |
| Record name | 2-Furancarboxamide, N-[5-[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701103856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351659-08-9 | |
| Record name | 2-Furancarboxamide, N-[5-[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351659-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furancarboxamide, N-[5-[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701103856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Furancarboxamide, N-[5-[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl]- involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Scientific Research Applications
2-Furancarboxamide, N-[5-[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl]- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in a biological setting, the compound may interact with enzymes or receptors, leading to changes in cellular processes. In a chemical context, it may act as a catalyst or reactant in a specific reaction pathway.
Comparison with Similar Compounds
Structural and Functional Overview
The table below summarizes key structural features and biological activities of the target compound and its analogs:
Biological Activity
The compound 2-Furancarboxamide, N-[5-[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl] is a novel derivative within the furan-carboxamide family. This class of compounds has garnered attention for its potential biological activities, particularly in antiviral and antimicrobial applications. This article reviews the biological activity of this specific compound based on available research findings.
Synthesis and Structure
The compound is synthesized through a multi-step process involving the reaction of furan derivatives with isoxazole and thiazole moieties. The structural complexity of this compound suggests potential interactions with various biological targets.
Antiviral Activity
Research indicates that furan-carboxamide derivatives exhibit significant antiviral properties. A study focused on a series of furan-carboxamide analogues demonstrated their effectiveness against the H5N1 influenza virus. Notably, one derivative showed an EC50 value of 1.25 mM , indicating potent antiviral activity with low cytotoxicity (CC50 > 100 mM) in MDCK cells . The mechanism of action appears to involve binding to the M2 protein channel of the influenza virus, which is critical for viral replication.
| Compound | EC50 (mM) | CC50 (mM) | Selectivity Index |
|---|---|---|---|
| 2-Furancarboxamide | 1.25 | >100 | >80 |
The antiviral mechanism involves docking studies that reveal how the furan moiety interacts with specific residues in the M2 protein channel. The binding affinity suggests that modifications to the furan ring could enhance potency and selectivity against viral targets .
Study on Influenza Virus Inhibition
A detailed study synthesized various furan-carboxamide derivatives and assessed their antiviral activity against both H1N1 and H5N1 viruses. The lead compound exhibited not only high antiviral activity but also favorable pharmacokinetic properties, making it a candidate for further development as an anti-influenza drug .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that substituents on the phenyl ring significantly influence biological activity. For instance, introducing a nitro group at specific positions reduced potency, while other modifications improved selectivity and efficacy against viral strains . This highlights the importance of careful structural optimization in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
